NSC80734

Description

NSC80734 is a synthetic organic compound known for its role as an interleukin-18 (IL-18) inhibitor. It disrupts the binding of human IL-18 to the ectromelia virus IL-18 binding protein (IL-18BP), thereby inhibiting IL-18-induced production of interferon-gamma (IFN-γ) . This compound has significant implications in immunology and inflammation research.

Properties

Molecular Formula |

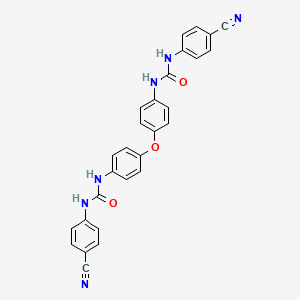

C28H20N6O3 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea |

InChI |

InChI=1S/C28H20N6O3/c29-17-19-1-5-21(6-2-19)31-27(35)33-23-9-13-25(14-10-23)37-26-15-11-24(12-16-26)34-28(36)32-22-7-3-20(18-30)4-8-22/h1-16H,(H2,31,33,35)(H2,32,34,36) |

InChI Key |

NKTXGJQCHFJKQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC80734 involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes the reaction of 4-cyanophenyl isocyanate with 4-aminophenol to form an intermediate, which is then reacted with 4-(4-aminophenoxy)aniline to yield this compound. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification systems like crystallization and chromatography. The process is designed to be scalable and cost-effective while ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

NSC80734 primarily undergoes substitution reactions due to the presence of reactive functional groups such as cyano and urea groups. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents (e.g., DMF, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve moderate temperatures (20-80°C) and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted derivatives, which may have different biological activities or properties.

Scientific Research Applications

NSC80734 has a wide range of applications in scientific research, particularly in the fields of immunology, biology, and medicine. It is used to study the role of IL-18 in immune responses and inflammation, providing insights into the mechanisms of diseases such as autoimmune disorders, infections, and cancer . Additionally, this compound is employed in drug discovery and development, serving as a lead compound for designing new IL-18 inhibitors with improved efficacy and safety profiles.

Mechanism of Action

NSC80734 exerts its effects by binding to the interaction site on IL-18 that engages IL-18BP, acting as an IL-18BP mimetic . This binding prevents IL-18 from interacting with its receptor, thereby inhibiting the downstream signaling cascade that leads to the production of IFN-γ and other pro-inflammatory cytokines. The molecular targets and pathways involved include the IL-18 receptor complex and associated signaling molecules such as MyD88 and NF-κB.

Comparison with Similar Compounds

Similar Compounds

NSC114792: Another IL-18 inhibitor with a different chemical structure but similar biological activity.

SB-203580: A p38 MAP kinase inhibitor that indirectly affects IL-18 signaling by modulating downstream pathways.

VX-765: A caspase-1 inhibitor that reduces IL-18 production by inhibiting the enzyme responsible for its maturation.

Uniqueness of NSC80734

This compound is unique in its specific mechanism of action, directly disrupting the IL-18 and IL-18BP interaction. This targeted approach allows for precise modulation of IL-18 activity, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also provides opportunities for further modification and optimization to enhance its properties and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.